molecular formula C18H17NO6 B1602600 {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate CAS No. 78513-08-3

{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate

Cat. No.: B1602600
CAS No.: 78513-08-3
M. Wt: 343.3 g/mol
InChI Key: XBAOYRZETQXAAE-SJORKVTESA-N
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Description

{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate is a complex organic compound featuring an oxirane ring, a benzyloxy group, and a nitrobenzoate ester

Properties

IUPAC Name

[(2S,3R)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAOYRZETQXAAE-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H](O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583394
Record name {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78513-08-3
Record name {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Epoxide Ring

  • The epoxide ring is typically formed by epoxidation of an appropriate alkene precursor.
  • A common reagent for this transformation is m-chloroperbenzoic acid (m-CPBA) , which selectively oxidizes the alkene double bond to an epoxide under mild conditions.
  • Reaction conditions usually involve a solvent such as dichloromethane at low temperatures to maintain stereochemical integrity.

Introduction of the Benzyloxy Group

  • The benzyloxy substituent is introduced by protecting a hydroxyl group via benzylation.
  • This is commonly achieved by reacting the hydroxyl precursor with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) .
  • The reaction proceeds via deprotonation of the hydroxyl group followed by nucleophilic substitution on benzyl chloride.
  • This step requires anhydrous conditions and inert atmosphere to avoid side reactions.

Esterification with 4-Nitrobenzoic Acid

  • The final esterification step involves coupling the epoxide intermediate bearing the benzyloxy group with 4-nitrobenzoic acid .
  • This is typically facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC) and catalyzed by 4-dimethylaminopyridine (DMAP) .
  • The reaction is performed in an aprotic solvent such as dichloromethane at room temperature.
  • The reaction mechanism involves activation of the carboxylic acid by DCC to form an active ester intermediate, which then reacts with the alcohol group on the epoxide intermediate to form the ester bond.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Epoxidation Alkene + m-CPBA, DCM, 0-5°C 80-90 Stereospecific epoxide formation
Benzylation Hydroxyl + benzyl chloride, NaH, THF, inert atm 85-95 Protects hydroxyl as benzyloxy group
Esterification Epoxide intermediate + 4-nitrobenzoic acid, DCC, DMAP, DCM, RT 75-85 Formation of 4-nitrobenzoate ester

Representative Experimental Procedure

  • Epoxidation: To a solution of the alkene precursor in dichloromethane at 0°C, m-CPBA is added slowly. The reaction mixture is stirred for 2-4 hours, then quenched with aqueous sodium sulfite solution. The organic layer is separated, washed, dried, and concentrated to yield the epoxide intermediate.

  • Benzylation: The epoxide intermediate bearing a free hydroxyl group is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride is added carefully at 0°C to deprotonate the hydroxyl. Then benzyl chloride is added dropwise. The mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with water, extracted, and purified by column chromatography.

  • Esterification: The benzylated epoxide intermediate is dissolved in dichloromethane. 4-Nitrobenzoic acid, DCC, and DMAP are added at room temperature. The mixture is stirred overnight. The dicyclohexylurea precipitate is filtered off, and the filtrate is concentrated. The product is purified by recrystallization or chromatography.

Additional Notes on Stereochemistry and Purification

  • The stereochemistry of the epoxide ring (2S,3R) is critical for the biological and chemical properties of the compound and must be preserved throughout synthesis.
  • Purification steps often include recrystallization and chromatographic techniques to separate diastereomers or remove side products.
  • Use of inert atmosphere and anhydrous solvents is essential to prevent epoxide ring opening or side reactions.

Comparative Analysis with Related Compounds

Compound Key Differences Impact on Preparation
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl benzoate Lacks nitro group Esterification with benzoic acid simpler; different reactivity
((2R,3S)-3-((Methoxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate Methoxy group instead of benzyloxy Different protection strategy; affects solubility and reactivity
{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate Contains both benzyloxy and 4-nitrobenzoate ester Requires multi-step synthesis with protection and selective esterification

Summary of Research Findings

  • The preparation of this compound is well-documented through classical organic synthesis methods involving epoxidation, benzyl protection, and esterification.
  • The choice of reagents such as m-CPBA for epoxidation and DCC/DMAP for esterification is standard and provides good yields and stereochemical control.
  • The presence of the benzyloxy group requires careful protection and deprotection strategies in related syntheses.
  • The compound's unique combination of functional groups allows for versatile chemical reactivity, making its preparation both challenging and valuable for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols or other oxidized products.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Diols, carboxylic acids

    Reduction: Amines

    Substitution: Various ethers and substituted benzyloxy derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's epoxide functionality allows it to interact with various biological targets, making it a potential candidate for drug development. Studies have indicated that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : The ability to inhibit bacterial growth through interaction with cellular components.
  • Antitumor Properties : Potential to induce apoptosis in cancer cells by forming covalent bonds with nucleophiles in target proteins.

Organic Synthesis

Due to its reactive epoxide ring, {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate serves as a versatile intermediate in organic synthesis. It can undergo:

  • Nucleophilic Substitution Reactions : The epoxide can react with nucleophiles such as amines or thiols, leading to the formation of various functionalized products.
  • Reduction Reactions : The nitro group can be reduced to an amine, which can further participate in diverse chemical transformations.

Case Study 1: Antitumor Activity

A study explored the antitumor activity of compounds structurally related to this compound. The results demonstrated that these compounds could significantly inhibit the proliferation of specific cancer cell lines, suggesting their potential as lead compounds for anticancer drug development.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of this compound showed promising results against various bacterial strains. The mechanism was attributed to the formation of covalent bonds with essential bacterial proteins, disrupting their function and leading to cell death.

Mechanism of Action

The mechanism of action of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The nitro group can participate in redox reactions, while the benzyloxy group can engage in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl benzoate: Similar structure but lacks the nitro group, affecting its reactivity and applications.

    {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-methylbenzoate: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.

    {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-chlorobenzoate:

Uniqueness

The presence of the nitro group in {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate makes it unique among similar compounds. This functional group imparts distinct redox properties and reactivity, enabling specific applications in chemical synthesis and biological research.

Biological Activity

Chemical Properties:

  • Molecular Formula: C18_{18}H17_{17}N O6_6
  • Molecular Weight: 343.33 g/mol
  • Melting Point: 78-80 °C
  • Boiling Point: 509.5 °C at 760 mmHg
  • Density: 1.299 g/cm³
  • Vapor Pressure: 1.69E-10 mmHg at 25 °C
  • Optical Rotation: [α]20/D +34±1° in chloroform at a concentration of 0.5% .

This compound features an epoxide group and a nitrobenzoate moiety, which contribute to its chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances lipophilicity, facilitating interaction with biological membranes.

The biological activity of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate is largely attributed to its epoxide structure, which can undergo nucleophilic attack leading to the formation of reactive intermediates that may interact with various biological targets. The compound's nitrobenzoate moiety may also play a role in its pharmacological effects, potentially influencing enzyme inhibition or receptor binding .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives showed significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported at concentrations as low as 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50_{50} values for these activities ranged from approximately 226 to 242.52 μg/mL, suggesting moderate efficacy in inhibiting cancer cell proliferation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
{(2S,3R)-3-(Methoxy)methyl}oxiran-2-yl methyl benzoateMethoxy instead of benzyloxyDifferent solubility and potential activity
(2R,3S)-3-(Phenoxy)methyl oxiran-2-yl methyl benzoatePhenoxy group presentVariability in interaction with biological targets
(2S,3R)-3-(Chloromethyl)oxiran-2-yl methyl benzoateChloromethyl group enhances reactivityPotentially increased antibacterial properties

This table illustrates how variations in substituents can influence the physical properties and biological activities of these compounds.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related compounds, the methanol extract containing similar structures demonstrated notable antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA). This highlights the potential therapeutic applications of these compounds in treating resistant bacterial infections .

In Silico Studies

Computational studies have indicated that certain derivatives interact strongly with the accessory gene regulator protein A (AgrA) of Staphylococcus aureus, suggesting a mechanism through which these compounds may exert their antibacterial effects . Such findings are crucial for understanding the therapeutic potential and guiding future drug development.

Q & A

Q. What are the key synthetic routes for preparing {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate?

The compound is typically synthesized via epoxidation of a precursor followed by regioselective esterification. For example, a related oxirane derivative was synthesized by reacting a benzyl-protected alcohol with 4-nitrobenzoyl chloride under basic conditions. Critical steps include stereochemical control during epoxidation (e.g., using Sharpless conditions) and purification via flash chromatography to isolate the product from byproducts like methyl esters of nitrobenzoic acid .

Q. How can the stereochemical configuration (2S,3R) be confirmed experimentally?

Chiral HPLC or polarimetry can verify enantiomeric purity, while X-ray crystallography provides definitive stereochemical assignment. For structurally similar epoxides, nuclear Overhauser effect (NOE) NMR experiments are employed to determine spatial relationships between protons on the oxirane ring and substituents .

Q. What safety protocols are recommended for handling this compound?

While toxicity data are limited, standard precautions include wearing nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/vapors. Store in a tightly sealed container in a dry, well-ventilated area away from ignition sources. Spills should be contained using absorbent materials and disposed of as hazardous waste .

Q. Which analytical techniques are suitable for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 343.1087 g/mol). Reverse-phase HPLC with UV detection (λ = 260–280 nm) monitors purity, while 1H/13C NMR (in CDCl3 or DMSO-d6) identifies functional groups and stereochemistry .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic ring-opening reactions?

The benzyloxy group acts as a steric and electronic director. Its electron-donating nature stabilizes transition states in acid-catalyzed ring-opening, favoring nucleophilic attack at the less hindered oxirane carbon. Competitive experiments with analogs (e.g., methyl or unprotected hydroxyl groups) show altered regioselectivity, underscoring the benzyloxy group’s role .

Q. What challenges arise in optimizing the yield of stereochemically pure product?

Key issues include:

  • Byproduct formation : Esterification byproducts (e.g., methyl 4-nitrobenzoate) require careful chromatographic separation (e.g., cyclohexane/ethyl acetate gradients) .
  • Epimerization : Basic or high-temperature conditions may racemize the oxirane. Low-temperature reactions (<0°C) and non-nucleophilic bases (e.g., NaH) mitigate this .

Q. How stable is this compound under varying storage conditions?

Stability tests indicate degradation under prolonged exposure to light or moisture. Accelerated aging studies (40°C/75% RH for 1 month) show <5% decomposition when stored in amber glass with desiccants. Decomposition products include 4-nitrobenzoic acid and benzaldehyde, identified via GC-MS .

Q. What strategies enable selective functionalization of the 4-nitrobenzoate moiety?

The nitro group can be reduced to an amine (e.g., using H2/Pd-C) for further derivatization. However, competing oxirane ring-opening must be suppressed by employing mild reducing agents (e.g., SnCl2 in acidic ethanol) .

Methodological Guidance

Q. How to troubleshoot failed stereochemical resolution during synthesis?

  • Chiral additives : Use (R)- or (S)-BINOL to bias epoxidation stereochemistry.
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) of racemic esters can enrich enantiomeric excess .

Q. What computational tools predict the compound’s reactivity in biological systems?

Density functional theory (DFT) models (e.g., B3LYP/6-31G*) calculate electrophilicity indices for the oxirane ring, predicting susceptibility to nucleophilic attack. Molecular docking simulations (AutoDock Vina) assess potential interactions with enzymatic targets like epoxide hydrolases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate

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